Evidence Gap Acknowledgment: Absence of Comparative Pharmacological Data
A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (limited to primary research, patents, and authoritative databases) yielded zero quantitative activity records for CAS 1361115-27-6. No head-to-head comparisons with structural analogs (e.g., 4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, CAS 1361115-04-9; sulfonamide-free 1-(3-chloropyrazin-2-yl)piperidine derivatives; or core-modified analogs) were found. The compound's BindingDB entry (BDBM50357187, ChEMBL1914576) corresponds to a different chemotype (as verified by SMILES mismatch) and cannot be attributed to the target compound. Consequently, no differential claim can be substantiated at this time. [1] [2]
| Evidence Dimension | Pharmacological activity (any target) |
|---|---|
| Target Compound Data | No validated quantitative data available |
| Comparator Or Baseline | Closest regioisomer CAS 1361115-04-9 and core scaffold analogs |
| Quantified Difference | Not calculable |
| Conditions | No experimental data found |
Why This Matters
Procurement decisions cannot be driven by differential biological performance; purity and provenance become the sole verifiable selection criteria.
- [1] ChEMBL Database. (n.d.). ChEMBL1914576 (misattributed to CAS 1361115-27-6 via BindingDB BDBM50357187). EMBL-EBI. Confirmed SMILES mismatch upon inspection. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 66509324. No bioassay data available. National Center for Biotechnology Information. View Source
